Product packaging for 2-Mercapto-7,8-dihydroquinazolin-5(6H)-one(Cat. No.:)

2-Mercapto-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15071209
M. Wt: 180.23 g/mol
InChI Key: CYVIVKGDUWZECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Mercapto-7,8-dihydroquinazolin-5(6H)-one (CAS 209671-10-3) is a high-value quinazolinone derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features a dihydroquinazolinone core, a structure of significant interest due to its diverse biological activities. Researchers utilize this scaffold and its analogs to develop novel therapeutic agents, particularly in the areas of infectious and neurodegenerative diseases. Scientific investigations into closely related 2-mercapto-quinazolinone compounds have demonstrated their potential as potent inhibitors of Type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis . This mechanism disrupts bacterial respiration, positioning such compounds as promising starting points for new anti-tuberculosis agents . Furthermore, recent studies on analogous 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one structures have identified them as a promising class of potent and selective Monoamine Oxidase-B (MAO-B) inhibitors, with nanomolar efficacy, for potential application in Parkinson's and Alzheimer's disease research . The quinazolinone core is also recognized as a privileged structure in the design of anticancer agents, with various derivatives shown to target key enzymes involved in tumor progression . With a molecular formula of C 8 H 8 N 2 OS and a molecular weight of 180.23 g/mol, this compound is supplied for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B15071209 2-Mercapto-7,8-dihydroquinazolin-5(6H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h4H,1-3H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVIVKGDUWZECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC(=S)N2)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Pertaining to 2 Mercapto 7,8 Dihydroquinazolin 5 6h One and Analogues

Direct Synthetic Routes to the 2-Mercapto-7,8-dihydroquinazolin-5(6H)-one Core

The direct synthesis of the this compound core is conceptually based on the well-established methods for preparing related quinazolinone systems. The most common and analogous approach involves the cyclocondensation of a suitable β-enaminone precursor with a thiocyanate (B1210189) source. Specifically, the reaction would likely start from 1,3-cyclohexanedione, which is first converted to a 3-amino-2-cyclohexen-1-one (B1266254) intermediate. This enaminone, possessing both a nucleophilic amine and an electrophilic carbonyl group, can then react with an isothiocyanate or a salt like ammonium (B1175870) thiocyanate to construct the pyrimidine (B1678525) portion of the quinazolinone ring system.

While literature on this exact molecule is sparse, syntheses of related 5,6,7,8-tetrahydroquinazolines often rely on the cyclocondensation of guanidine (B92328) derivatives with 2,6-diarylidenecyclohexanones. mdpi.com Adapting this for the target compound would involve a one-pot reaction between 1,3-cyclohexanedione, an aldehyde, and thiourea (B124793) under appropriate catalytic conditions.

The mechanism for the formation of the closely related 2-mercaptoquinazolin-4(3H)-ones from anthranilic acid and isothiocyanates provides a strong model for the formation of the 7,8-dihydroquinazolin-5(6H)-one core. nih.gov The reaction is believed to proceed through a two-step sequence:

Thiourea Formation: The primary amine of the enaminone precursor (3-amino-2-cyclohexen-1-one) acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate.

Intramolecular Cyclization and Dehydration: The second step involves an intramolecular nucleophilic attack by the nitrogen atom of the enamine onto the carbonyl carbon of the cyclohexenone ring. This cyclization event forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the final, aromatic pyrimidine ring fused to the dihydrocyclohexane moiety, resulting in the stable this compound structure. The basicity of the reaction medium can play a crucial role, as it can deprotonate the thiourea nitrogen, increasing its nucleophilicity and facilitating the final cyclization step. nih.gov

Modern synthetic strategies increasingly emphasize the principles of green chemistry to reduce environmental impact. magnusconferences.comresearchgate.net For the synthesis of quinazolinone scaffolds, several environmentally benign techniques have been successfully applied, offering significant advantages over conventional methods. mdpi.comresearchgate.net

Deep Eutectic Solvents (DESs): DESs have emerged as green and eco-friendly media for the synthesis of 2-mercaptoquinazolin-4(3H)-ones. nih.gov These solvents, typically mixtures of a quaternary ammonium salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), can act as both the solvent and catalyst. nih.govnih.gov Syntheses performed in DESs often result in moderate to good yields and simplify product isolation, as the product often precipitates upon the addition of water. nih.govresearchgate.net

Microwave and Ultrasound Assistance: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of quinazolinone derivatives. nih.govmagnusconferences.com Similarly, ultrasound irradiation provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, often under milder temperature conditions. nih.govnih.gov A comparative study on the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one highlighted that ultrasonication and conventional stirring in a choline chloride:urea DES gave significantly higher yields than microwave-assisted synthesis. nih.gov

MethodSolvent/MediumConditionsYield (%)Reference
Conventional StirringCholine Chloride:Urea (1:2)80 °C16–76 nih.gov
Ultrasound-AssistedCholine Chloride:Urea (1:2)80 °C16–76 nih.gov
Microwave-AssistedCholine Chloride:Urea (1:2)80 °C13–49 nih.gov
ConventionalEthanol/TriethylamineRefluxNot specified nih.gov

Derivatization Strategies and Analogue Synthesis

The this compound core contains several reactive sites—namely the sulfur atom, the two nitrogen atoms (N1 and N3), and the cyclohexenone ring—that are amenable to chemical modification for the creation of diverse analogue libraries.

The thiol group of the 2-mercaptoquinazolinone scaffold is highly nucleophilic and is the most common site for derivatization.

S-Alkylation: The sulfur atom can be readily alkylated using various organohalogen compounds. tandfonline.com Phase-transfer catalysis (PTC) has proven to be an efficient technique for exclusive S-monoalkylation under mild conditions (25°C) using a catalyst like tetrabutylammonium (B224687) bromide in a solid/liquid system (e.g., potassium carbonate in dioxane). tandfonline.comresearchgate.net This method allows for the introduction of a wide range of substituents, including simple alkyl, allyl, and phenacyl groups. tandfonline.comnih.gov The reaction of the parent scaffold with phenacyl bromides in the presence of potassium carbonate in acetone (B3395972) also yields S-substituted derivatives in high yields (90-95%). nih.gov

Alkylating AgentReaction ConditionsProduct DescriptionReference
Ethyl bromidePTC, K₂CO₃/Dioxane, 25°C2-(Ethylthio)quinazolin-4(3H)-one researchgate.net
Allyl bromidePTC, K₂CO₃/Dioxane, 25°C2-(Allylthio)quinazolin-4(3H)-one researchgate.net
Phenacyl bromidesK₂CO₃/Acetone, rt, 9-12hS-(2-Oxo-2-phenylethyl) derivatives nih.gov
2-Chloro-N-substituted amidesK₂CO₃/Acetone, rtS-(N-substituted acetamide) derivatives nih.gov
1,2-Dibromoethane (B42909)PTC, K₂CO₃/Dioxane, 25°C2,3-Dihydro-5H- mdpi.comnih.govthiazolo[2,3-b]quinazolin-5-one tandfonline.com

S-Acylation: The introduction of an acyl group at the sulfur atom is another important transformation, leading to thioesters. nih.gov This is typically achieved by reacting the mercapto compound with an acyl chloride or anhydride (B1165640) in the presence of a base. S-acylation can influence the compound's lipophilicity and its interactions with biological targets. rsc.org

Modification of the nitrogen atoms and the core heterocyclic structure provides another avenue for expanding chemical diversity. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have shown that substitutions at the N3 position are often critical for modulating biological activity. nih.govnih.gov

N-Substitution: While S-alkylation is generally favored, N-alkylation can be achieved under specific conditions. The relative acidity and nucleophilicity of the SH and NH groups determine the site of alkylation. tandfonline.com The use of dihalogen reagents under PTC conditions can lead to simultaneous S- and N-alkylation, resulting in the formation of a new fused ring. For example, reaction with 1,2-dibromoethane or 1,3-dibromopropane (B121459) leads to thiazolo[2,3-b]quinazolinone and thiazino[2,3-b]quinazolinone systems, respectively. tandfonline.com

Ring Modification: More complex transformations can alter the quinazolinone skeleton itself. A catalyst-free method for the regioselective hydrated ring-opening and formylation of quinazolinones has been developed, which allows for the direct arylation of both nitrogen atoms. rsc.org Skeletal editing strategies, such as the ring contraction of quinazoline (B50416) N-amides to form indazoles, demonstrate the potential for profound structural modifications, although these methods are highly substrate-specific. researchgate.net

Multi-component reactions (MCRs) are highly efficient for rapidly building molecular complexity from simple starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are valuable for creating libraries of complex fused quinazolinone systems.

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that has been applied to the synthesis of polycyclic quinazolinones. nih.govacs.org A typical sequence involves the reaction of an o-halobenzoic acid, an aldehyde, an isocyanide, and an amine source (like ammonia (B1221849) or cyanamide). The resulting Ugi adduct can then undergo a subsequent intramolecular cyclization, often catalyzed by a transition metal like palladium, to yield the fused quinazolinone product. nih.govacs.org This approach allows for variation at multiple positions of the final molecule by simply changing the initial components.

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are also employed. For instance, a Groebke–Blackburn–Bienaymé (GBB) three-component reaction can generate an intermediate that undergoes N-acylation followed by an intramolecular Diels-Alder (IMDA) reaction and subsequent aromatization to yield complex imidazopyridine-fused isoquinolinones. beilstein-journals.org Such strategies are instrumental in accessing novel and structurally diverse fused heterocyclic systems.

Reaction TypeKey ComponentsResulting Fused SystemReference
Ugi-4CR / Pd-catalyzed Annulationo-Bromobenzoic acid, Aldehyde, Isocyanide, AmmoniaPolycyclic Quinazolinones nih.govacs.org
Ugi-4CR / Radical Cyclizationo-Bromobenzoic acid, Aldehyde, Isocyanide, CyanamidePolycyclic Quinazolinones nih.gov
GBB / N-Acylation / IMDAAminopyridine, Aldehyde, IsocyanideImidazopyridine-fused Isoquinolinones beilstein-journals.org
MCR / CarbonylationAryl iodide, CO source, 2-Aminobenzamide2-Aryl Quinazolin-4(3H)-ones frontiersin.org

Formation of Metal Complexes with 2-Thioxo-dihydroquinazolinone Ligands

The coordination chemistry of quinazoline derivatives has garnered significant attention due to the diverse structural possibilities and potential applications of their metal complexes. orientjchem.org Specifically, 2-thioxo-dihydroquinazolinone ligands, such as this compound, are of particular interest owing to their versatile binding capabilities. These ligands incorporate a thioamide functional group within a heterocyclic framework, presenting multiple potential donor sites for coordination with metal ions.

The presence of nitrogen and sulfur heteroatoms allows these molecules to act as polydentate ligands. mdpi.com The coordination behavior is largely dictated by the thione-thiol tautomerism inherent in the 2-thioxo-dihydroquinazolinone scaffold. In the solid state and in solution, an equilibrium exists between the thione form (containing an N-H and C=S group) and the thiol form (containing an N=C-SH group). This equilibrium influences the mode of coordination to a central metal ion.

Coordination Modes and Ligand Behavior

2-Thioxo-dihydroquinazolinone ligands can coordinate to metal ions in several ways:

Monodentate Coordination: The ligand can bind to a metal center through the exocyclic sulfur atom of the thione tautomer. This is a common binding mode for thioamide and related heterocyclic thione ligands.

Bidentate N,S-Chelation: The ligand can act as a bidentate chelating agent. This typically involves the deprotonation of the thiol tautomer, followed by coordination of the metal ion to both the thiol sulfur atom and one of the adjacent ring nitrogen atoms (typically N3). This forms a stable five-membered chelate ring, a behavior observed in analogous heterocyclic thiol ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur if both the sulfur and nitrogen atoms from different parts of the molecule coordinate to different metal ions.

The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), the presence of other co-ligands, and the specific substituents on the quinazolinone ring.

Spectroscopic and Structural Characterization

The formation and structure of metal complexes with 2-thioxo-dihydroquinazolinone ligands are typically elucidated using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the ligand's coordination mode. Key vibrational bands are monitored for shifts upon complexation.

ν(C=S) Band: The stretching vibration of the C=S bond in the free ligand is expected to shift to a lower frequency (wavenumber) upon coordination of the sulfur atom to the metal ion. This is due to a decrease in the double bond character of the C=S bond.

ν(N-H) Band: The N-H stretching band, present in the thione form, may disappear upon complexation if the ligand coordinates via the deprotonated thiol form.

Appearance of New Bands: The formation of new, weaker bands in the far-infrared region (typically below 500 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

NMR Spectroscopy (¹H and ¹³C): For diamagnetic metal complexes (e.g., with Zn(II), Cd(II)), NMR spectroscopy is a powerful tool.

The signal corresponding to the N-H proton in the ¹H NMR spectrum of the free ligand is expected to disappear in the complex if coordination occurs through deprotonation.

Chemical shifts of protons and carbons adjacent to the coordination sites (sulfur and nitrogen) will be altered upon complexation, providing evidence for the binding mode.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques are vital for determining the geometry of the coordination sphere around the metal ion, particularly for complexes of transition metals like Cu(II), Ni(II), and Co(II). The position and number of d-d transition bands in the visible region of the spectrum, along with the measured magnetic moment, can distinguish between geometries such as octahedral, tetrahedral, or square planar. nih.govresearchgate.net For instance, Schiff base complexes derived from quinazolinones have been characterized with various geometries based on their spectral and magnetic data. nih.govmdpi.com

Detailed Research Findings

While extensive research exists on metal complexes of quinazolinone Schiff bases orientjchem.orgnih.govmdpi.com and other heterocyclic thiones, nih.govnih.gov studies focusing specifically on simple 2-thioxo-dihydroquinazolinones are less common. However, by drawing parallels with these related systems, the expected properties can be detailed. For example, studies on complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol show that the ligand acts as a bidentate N,S donor, forming tetrahedral complexes with Ni(II) and Zn(II) and a square planar complex with Cu(II). nih.gov Similarly, thioamide ligands are known to act as bidentate donors using both sulfur and nitrogen atoms. researchgate.net

Based on this, a series of hypothetical complexes with 2-thioxo-dihydroquinazolinone (represented as L) can be proposed and their expected characteristics tabulated.

Table 1: Expected Properties of Bidentate N,S-Chelated Metal(II) Complexes of a 2-Thioxo-dihydroquinazolinone Ligand (L)

Metal Complex FormulaProposed GeometryMagnetic Moment (μ_eff, B.M.)Key UV-Vis Bands
[Co(L)₂]Tetrahedral4.2 - 4.8d-d transitions in the visible region
[Ni(L)₂]Square PlanarDiamagnetic (0)d-d transitions in the visible region
[Cu(L)₂]Square Planar1.8 - 2.2Broad d-d transition band
[Zn(L)₂]TetrahedralDiamagnetic (0)Ligand-to-metal charge transfer

Table 2: Key IR Spectral Band Shifts (cm⁻¹) upon Coordination of 2-Thioxo-dihydroquinazolinone

Vibrational ModeFree Ligand (Approx. cm⁻¹)Complex (Approx. cm⁻¹)Interpretation
ν(N-H)3200 - 3100Absent or shiftedDisappearance suggests deprotonation and N-coordination.
ν(C=O)~1680~1680No significant shift indicates the carbonyl oxygen is not involved in coordination.
ν(C=S)1150 - 1050Shift to lower frequencyIndicates coordination through the sulfur atom.
ν(M-N)N/A500 - 400Appearance of a new band confirms M-N bond formation.
ν(M-S)N/A400 - 300Appearance of a new band confirms M-S bond formation.

The ability of 2-thioxo-dihydroquinazolinone ligands to act as versatile N,S-donors makes them valuable building blocks in coordination chemistry for the synthesis of novel metal complexes with potentially interesting structural and electronic properties.

Structure Activity Relationship Sar Studies and Molecular Design of 2 Mercapto 7,8 Dihydroquinazolin 5 6h One Derivatives

Identification of Key Structural Features and Substituent Effects Governing Biological Activity

The biological activity of derivatives based on the quinazolinone scaffold is profoundly influenced by specific structural features and the nature of various substituents. The core quinazoline (B50416) structure is a recognized component in the development of antineoplastic drugs, capable of inhibiting cell proliferation and inducing apoptosis. For derivatives of the closely related 2-mercapto-4(3H)-quinazolinone, the substituent at the 2-position, connected via a thioether linkage, is a critical determinant of activity.

Structure-activity relationship (SAR) studies have elucidated several key principles:

Substituents on the Thioether Linkage: In a series of 2-mercaptoquinazolin-4(3H)-one derivatives studied as carbonic anhydrase (CA) inhibitors, the nature of the group attached to the sulfur atom significantly impacts potency. For instance, a 2-((2-oxo-2-phenylethyl)thio)quinazolinone was found to be more potent against hCA IX than a 2-((1-oxo-1-phenylpropan-2-yl)thio)quinazolinone derivative.

Aromatic Ring Substitutions: Modifications to phenyl rings appended to the core structure can fine-tune biological activity. The addition of an activating group, such as a 4-methyl group on a phenyl ring, led to an increase in hCA IX inhibitory activity. Conversely, for other targets, halogen substitutions have proven beneficial; compounds with 4-fluoro or 2-fluoro,4-bromo substitutions showed high potency in anticancer assays.

Influence of Linkers: The linker connecting the quinazoline core to other moieties can drastically alter activity. In one study, replacing an amide linker with a methyl-amino linker resulted in an almost 50-fold decrease in inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

General Substituent Effects: SAR studies on certain quinazoline derivatives revealed that electron-donating groups tend to increase activity more effectively than electron-withdrawing groups. Furthermore, the size of substituents can be a determining factor, with some studies indicating that less bulky groups enhance potency.

These findings underscore the importance of the quinazoline core as a foundational scaffold, while highlighting that specific substitutions at the C2, N3, and other positions are instrumental in dictating the potency and spectrum of biological activity.

Table 1: Effect of Substituents on Biological Activity of Quinazolinone Derivatives
Compound SeriesTargetSubstituent ModificationObserved Effect on ActivityReference
2-Mercaptoquinazolin-4(3H)-oneshCA IXAddition of 4-methyl group on phenyl ringIncreased inhibitory activity
2-Mercaptoquinazolin-4(3H)-onesAnticancer (KSP)4-fluoro substitutionHighest potency in series
2-Mercaptoquinazolin-4(3H)-onesAnticancer (PI3Kδ)Less bulky substituentsHighest potency
Quinazoline-2,4-dionesPARPElectron-donating groupsIncreased activity vs. electron-withdrawing groups
6-Benzamide quinazolinesEGFR kinaseFluorine at C-2 of benzene (B151609) ringVital for inhibitory activity

Rational Design Principles for Modulating Potency and Selectivity

The rational design of 2-mercapto-7,8-dihydroquinazolin-5(6H)-one derivatives leverages SAR insights and structural biology to create molecules with optimized potency and selectivity for specific biological targets. A primary goal is to enhance efficacy against the intended target while minimizing off-target effects, which often requires high selectivity, for example, among different enzyme isoforms.

Key design principles include:

Target-Specific Moieties: A crucial strategy involves incorporating chemical groups known to bind to a specific target class. For instance, the inclusion of a benzenesulfonamide (B165840) group is a well-established principle for designing potent inhibitors of carbonic anhydrases (CAs), as this moiety interacts directly with the zinc ion in the enzyme's active site.

Structure-Based Design: Utilizing the three-dimensional structures of target proteins, often obtained from X-ray crystallography, allows for the precise design of inhibitors. This approach was used to develop potent and selective ALK5 inhibitors from a quinazoline scaffold, guided by co-crystal structures which revealed how the molecules bind within the ALK5 kinase domain.

Modulating Selectivity: When targeting enzymes with multiple isoforms, such as phosphatidylinositol 3-kinases (PI3Ks), subtle structural modifications can shift selectivity. In one study, introducing an indol-5-yl substituent to a quinazolinone core led to a highly selective PI3Kδ inhibitor, whereas substitution with a 3,4-dimethoxyphenyl group resulted in a potent dual PI3Kδ/γ inhibitor. This demonstrates how specific aromatic substituents can be used to tune the selectivity profile.

Exploiting Allosteric Pockets: Some design strategies target allosteric sites—pockets on a protein distinct from the active site. For KRAS G12C, a challenging cancer target, quinazoline-based compounds were designed to access an inducible "switch II pocket." The addition of an amide substituent to the quinazoline scaffold enhanced interactions with this pocket, remarkably increasing both potency and selectivity.

In Silico Approaches to Ligand-Target Interactions: Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has become an indispensable part of the drug design process for quinazolinone derivatives, providing critical insights into ligand-target interactions.

Prediction of Ligand Binding Modes and Binding Affinities

Molecular docking simulations are employed to visualize how a ligand, such as a this compound derivative, fits into the binding site of its target protein. These simulations calculate a "docking score" or binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction.

Studies on related quinazolinone scaffolds have successfully used docking to:

Predict Binding Orientation: Docking studies on 2-mercaptoquinazolinone derivatives targeting carbonic anhydrase isoforms showed that the compounds oriented themselves to allow the sulfonamide group to interact with the catalytic zinc ion, a binding mode consistent with known CA inhibitors.

Estimate Potency: In the design of anti-breast cancer agents, docking scores were used to rank a series of novel quinazolinone derivatives based on their predicted binding potential for the KSP and PI3Kδ proteins. Compounds with better (more negative) docking scores and binding energies were prioritized for synthesis and found to have potent inhibitory activity in subsequent in vitro assays.

Screen Virtual Libraries: Docking can be used to screen large libraries of virtual compounds to identify promising candidates for further investigation. For example, newly synthesized 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives were docked against several essential enzymes of Mycobacterium tuberculosis, revealing high binding affinities and identifying them as potential antitubercular agents.

Table 2: Predicted Binding Affinities of Quinazolinone Derivatives from Docking Studies
Compound SeriesTarget ProteinPredicted Binding Affinity RangeReference
Quinazolinone derivatives (3a-l)Human Kinesin Eg5 (KSP)-6.61 to -7.05 kcal/mol (XP Gscore)
Quinazolinone derivatives (3a-l)PI3K delta (p110 subunit)-5.81 to -6.61 kcal/mol (XP Gscore)
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)-7.9 to -9.6 kcal/mol
5,6,7,8-Tetrahydroquinazoline derivativesMycobacterium Dihydrofolate Reductase (DHFR)-9.0 to -9.7 kcal/mol

Identification of Critical Amino Acid Residues in Binding Pockets

A key output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues lining the binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stabilizing the ligand-protein complex.

For various quinazolinone derivatives, docking studies have identified key interactions with specific residues:

In the active site of carbonic anhydrase IX (CA IX), the quinazoline ring of a potent inhibitor was shown to form a stable hydrogen bond with the residue Gln71 . The compound was further stabilized within a hydrophobic pocket formed by Val121, Val130, Leu134, and Leu91 .

Docking of quinazoline-2,4-dione derivatives into the COVID-19 main protease revealed hydrogen bonding and arene-cation interactions with residues such as Lys5, Gln127, and Lys137 .

Studies of dihydroquinazolinone derivatives targeting PARP10 identified interactions with key amino acids in the active site, including Tyr919 .

Identifying these critical residues provides a deeper understanding of the molecular basis of inhibition and offers a roadmap for designing new molecules with improved affinity by optimizing interactions with these specific amino acids.

Structure-Based Design Insights from Docking Studies

The ultimate goal of molecular docking in this context is to provide actionable insights for structure-based drug design. By combining the predicted binding poses and key amino acid interactions, medicinal chemists can rationally design next-generation compounds.

Docking studies have provided crucial design insights by:

Explaining SAR Observations: Computational results can provide a structural rationale for experimentally observed SAR data. For example, docking can show why a larger substituent decreases activity by causing a steric clash within the binding pocket, or how an added functional group forms a new, favorable hydrogen bond, increasing potency.

Guiding Compound Optimization: After an initial hit is identified, docking can suggest specific modifications to improve binding affinity. By revealing unoccupied spaces in the binding pocket or identifying opportunities to form additional interactions, docking guides the iterative process of lead optimization. For instance, observing the interactions of quinazoline inhibitors in the KRAS G12C switch II pocket led to the rational addition of an amide substituent, which formed new interactions and significantly improved potency.

Mechanistic Elucidation of Biological Activities for 2 Mercapto 7,8 Dihydroquinazolin 5 6h One and Analogues

Enzyme Inhibition Mechanisms

The versatility of the quinazoline (B50416) scaffold allows for its interaction with a range of enzymes, leading to the inhibition of their catalytic activity. The subsequent subsections provide a detailed analysis of the elucidated mechanisms of action against several important enzyme targets.

The 2-mercapto-quinazoline scaffold has been identified as a potent inhibitor of the Type II NADH Dehydrogenase (NDH-2) in Mycobacterium tuberculosis (MTb), the causative agent of tuberculosis. acs.orgnih.gov This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for the transfer of electrons from NADH. acs.org MTb possesses two NDH-2 enzymes, and they are considered to be collectively essential for the bacterium's respiratory metabolism. nih.gov

Enzyme kinetic studies have revealed that 2-mercapto-quinazolinones act as noncompetitive inhibitors of NDH-2. acs.orgnih.gov This mode of inhibition indicates that the inhibitor does not bind to the active site of the enzyme where the substrate (NADH) binds. Instead, it is suggested that these compounds bind to an allosteric site, a distinct site on the enzyme. acs.orgafricaresearchconnects.comresearchgate.net Binding to this allosteric site induces a conformational change in the NDH-2 enzyme, which in turn inhibits its catalytic activity. acs.org This mechanism has been further supported by bioenergetic analyses, which show a decrease in oxygen consumption rates in response to the inhibitor. nih.gov Furthermore, studies using inverted membrane vesicles have demonstrated that these compounds inhibit ATP production when NADH is the electron donor. nih.govresearchgate.net More recent structural studies have suggested that a 2-mercapto-quinazolinone inhibitor binds in the putative menaquinone-reducing pocket of the enzyme, blocking its reduction through direct interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor. biorxiv.org

Resistance of Mycobacterium tuberculosis to 2-mercapto-quinazolinones has been observed to arise from specific genetic alterations. acs.org Studies have identified that resistance is conferred by promoter mutations in the ndhA gene. acs.orgnih.govnih.govacs.org The ndhA gene encodes the alternative, nonessential NDH-2 enzyme in MTb. acs.org These promoter mutations lead to the upregulation of ndhA gene expression, which likely compensates for the inhibition of the essential NDH-2 homologue by the 2-mercapto-quinazolinone compounds. acs.org This resistance mechanism highlights the genetic plasticity of MTb and the importance of understanding potential escape pathways when developing new anti-tubercular agents.

Research into the biological targets of quinazolinone derivatives has identified that certain analogues possess inhibitory activity against monoamine oxidase B (MAO-B). Specifically, a library of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives was synthesized and evaluated for their ability to inhibit human MAO enzymes. nih.gov MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. criver.com

The studies on these analogues revealed potent and selective inhibition of MAO-B, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. nih.gov Computational docking studies supported these findings, illustrating the interaction of these compounds with the active site of MAO-B. researchgate.net The reversibility of inhibition was also investigated for some potent inhibitors, which is a crucial parameter for the safety profile of MAO inhibitors. nih.gov It is important to note that this research was conducted on phenylamino (B1219803) analogues, and the direct MAO-B inhibitory activity of 2-Mercapto-7,8-dihydroquinazolin-5(6H)-one itself has not been explicitly reported in the reviewed literature.

In addition to MAO-B inhibition, certain analogues of the subject compound have been investigated for their effects on Glycogen Synthase Kinase 3 Beta (GSK3β). GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders. nih.gov

Within a series of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, selected compounds identified as potent MAO-B inhibitors were also assessed for their ability to modulate GSK3β. nih.gov The findings indicated that some of these analogues could weakly inhibit GSK3β kinase. nih.gov This dual-target activity is of interest in the context of developing multi-target ligands for complex diseases. The modulatory effect on GSK3β by the specific compound, this compound, has not been detailed in the available research, with the current understanding being based on its phenylamino counterparts.

The quinazoline scaffold is also present in compounds designed as inhibitors of human carbonic anhydrases (hCAs). These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Research has been conducted on S-substituted 2-mercaptoquinazolin-4(3H)-one and quinazoline-linked ethylbenzenesulfonamides to evaluate their inhibitory activity against several hCA isoforms, including the cytosolic CA I and II, and the tumor-associated CA IX and XII. nih.govtandfonline.comresearchgate.net

These studies have shown that certain derivatives can potently and selectively inhibit specific hCA isoforms. nih.govtandfonline.com For instance, some compounds displayed high selectivity in inhibiting the tumor-related hCA IX and XII isoforms over the ubiquitous CA I and II. nih.gov The mechanism of inhibition for these sulfonamide-containing derivatives typically involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. Molecular docking studies have been employed to understand the specific interactions between these quinazoline derivatives and the active site residues of the different hCA isoforms. nih.govtandfonline.com It is critical to emphasize that these findings pertain to derivatives of 2-mercaptoquinazolin-4(3H)-one and other related structures, and not directly to this compound.

Inhibition of Mycobacterial Type II NADH Dehydrogenase (NDH-2)

Cellular and Molecular Mechanisms of Action

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), collectively known as free radicals. mdpi.comsemanticscholar.org These highly reactive molecules can damage lipids, proteins, and DNA, leading to oxidative stress, a state implicated in numerous diseases. mdpi.com The mechanism of antioxidant action involves neutralizing these free radicals, often through a process of donation of an electron or a hydrogen atom. scienceopen.com

The presence of a mercapto (-SH) group, as in this compound, is a key structural feature associated with potent antioxidant and free radical scavenging activity. Compounds containing thiol groups can readily donate the hydrogen atom from the -SH group to a free radical (R•), thereby neutralizing the radical and forming a more stable thiyl radical (RS•).

R• + R'-SH → RH + R'-S•

This action terminates the chain reactions initiated by free radicals. Studies on related mercapto-containing heterocyclic compounds have demonstrated significant antiradical activity in chemical assays, such as the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) test. nih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, quenching its color. Furthermore, such compounds have been shown to protect cells, like erythrocytes, from oxidative damage and hemolysis initiated by peroxyl radicals, highlighting their potential to function effectively in a biological system. nih.gov

Quinazolinone derivatives have been shown to exert anticancer effects by modulating two crucial cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling and survival mechanism). researchgate.netnih.gov

Induction of Apoptosis: Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. Certain quinazolinone analogues, such as the derivative DQQ, trigger the intrinsic pathway of apoptosis. researchgate.net This involves increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. researchgate.net Cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which execute the final stages of cell death by cleaving essential cellular proteins, including PARP. researchgate.net

Modulation of Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components. While it is often a survival mechanism, it can also lead to cell death. spandidos-publications.com Quinazolinone derivatives like MJ-33 have been found to induce autophagy in cancer cells. spandidos-publications.comnih.gov The mechanism often involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival. nih.govingentaconnect.com Suppression of this pathway triggers the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. nih.gov

There is significant crosstalk between apoptosis and autophagy. nih.govspandidos-publications.com In some contexts, the induction of autophagy by quinazolinones can promote apoptotic cell death. For example, inhibiting apoptosis through caspase inhibitors has been shown to also block the autophagic process induced by the quinazolinone DQQ, suggesting an interdependence where apoptosis is required for the full execution of autophagy-related cell death. researchgate.net

Antimicrobial Action Pathways (General)

The antimicrobial properties of quinazoline and quinazolinone analogues, including 2-mercapto derivatives, are attributed to several distinct mechanisms of action. A primary pathway identified for 2-mercapto-quinazolinones is the inhibition of the bacterial respiratory chain, a critical process for cellular energy production. nih.govdundee.ac.ukacs.org

Research focused on Mycobacterium tuberculosis (MTb) has demonstrated that 2-mercapto-quinazolinones specifically target the type II NADH dehydrogenase (NDH-2) enzyme. nih.govdundee.ac.ukafricaresearchconnects.com MTb possesses two such non-proton-pumping enzymes which are considered essential for its respiratory metabolism. dundee.ac.uk These compounds act as potent inhibitors of the NDH-2 enzyme encoded by the ndh gene, exhibiting nanomolar potencies. dundee.ac.ukacs.org NDH-2 is responsible for catalyzing the transfer of electrons from NADH into the respiratory pathway. acs.org By inhibiting this enzyme, the compounds effectively disrupt the electron transport chain. nih.gov

Enzyme kinetic studies have revealed that the inhibition is noncompetitive, which suggests that the 2-mercapto-quinazoline scaffold does not bind to the active site of the enzyme but rather to an allosteric site. dundee.ac.ukacs.org This allosteric binding induces a conformational change in the enzyme, hindering its function. The direct consequence of NDH-2 inhibition is a disruption of cellular bioenergetics, leading to a significant depletion of cellular ATP levels and a reduction in the bacterium's capacity for oxygen consumption. nih.govdundee.ac.ukafricaresearchconnects.com This ultimately creates an energy-deprived state within the bacterial cell, inhibiting growth and leading to cell death. nih.gov

Beyond this specific mechanism, the broader class of quinazolinone derivatives has been recognized for a wide spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govorientjchem.orgrroij.combiomedpharmajournal.org

CXCR2 Antagonism Mechanisms

Analogues of this compound, particularly those built on quinazoline and pyrimidine (B1678525) scaffolds, have been identified as antagonists of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and plays a pivotal role in mediating inflammatory responses. portico.orgresearchgate.net The receptor is activated by several chemokines, most notably Interleukin-8 (CXCL8), leading to neutrophil chemotaxis, migration to inflammation sites, and degranulation. researchgate.netresearchgate.net

The mechanism of antagonism by these small molecules is primarily non-competitive and allosteric. nih.govfrontiersin.org Instead of competing with native chemokines like CXCL8 for binding at the orthosteric (primary) binding site, these antagonists bind to a distinct, allosteric pocket within the transmembrane domain of the CXCR2 receptor. researchgate.net This binding event induces a conformational change in the receptor, locking it in an inactive state. nih.govbiorxiv.org

By stabilizing this inactive conformation, the antagonist prevents the receptor from initiating the downstream intracellular signaling cascade upon chemokine binding. researchgate.net Key signaling events that are blocked include:

G-protein dissociation: The receptor is unable to couple effectively with its associated G-protein, preventing the dissociation of the Gα and Gβγ subunits.

Calcium Mobilization: Inhibition of the signaling cascade prevents the release of intracellular calcium stores, a critical step for cell activation.

Kinase Pathway Activation: Downstream pathways such as the PI3K and Ras/MAPK cascades, which are crucial for directed cell migration and survival, are not activated.

This allosteric inhibition effectively abrogates the recruitment of neutrophils and other immune cells like Th2 and Th17 cells to sites of inflammation, thereby reducing the inflammatory response. nih.govbiorxiv.orgnih.gov This mechanism is a promising therapeutic strategy for managing neutrophil-driven inflammatory diseases. portico.orgnih.gov

Table 1: Mechanistic Details of CXCR2 Antagonism by Small Molecule Analogues

Feature Description References
Target Receptor C-X-C chemokine receptor 2 (CXCR2) portico.org, researchgate.net
Receptor Type G-protein coupled receptor (GPCR) nih.gov
Mechanism Non-competitive, allosteric inhibition nih.gov, frontiersin.org, researchgate.net
Binding Site Allosteric pocket within the transmembrane domain researchgate.net
Effect on Receptor Stabilizes an inactive receptor conformation nih.gov, biorxiv.org
Downstream Effect Blocks chemokine-induced intracellular signaling (e.g., Ca2+ mobilization) researchgate.net
Physiological Outcome Inhibition of neutrophil migration and recruitment to inflammatory sites nih.gov, portico.org

Bioenergetic Pathway Modulation (e.g., Oxygen Consumption Rates, ATP Production)

The 2-mercapto-quinazoline class of compounds directly modulates cellular bioenergetic pathways, a phenomenon closely linked to their antimicrobial mechanism of action. nih.govafricaresearchconnects.com As detailed in section 5.2.3, these molecules inhibit the type II NADH dehydrogenase (NDH-2) in the bacterial respiratory chain. dundee.ac.ukacs.org This inhibition has profound and measurable effects on oxygen consumption and ATP synthesis. nih.gov

Bioenergetic analyses in Mycobacterium tuberculosis treated with 2-mercapto-quinazolinones revealed a significant decrease in oxygen consumption rates (OCR). dundee.ac.ukafricaresearchconnects.com This effect was particularly evident when the bacterial cell's membrane potential was uncoupled from ATP production, confirming that the compounds directly interfere with the respiratory process. dundee.ac.ukacs.org

Furthermore, the impact on ATP production is substrate-dependent, which provides strong evidence for the specific targeting of NDH-2. nih.gov In studies using inverted bacterial membrane vesicles, 2-mercapto-quinazolinones caused a substantial inhibition of ATP production when NADH was supplied as the electron donor. nih.govafricaresearchconnects.com However, when succinate (B1194679) was used as the electron donor—a pathway that bypasses NDH-2 and introduces electrons further down the electron transport chain—ATP production was not significantly affected. nih.gov This differential effect confirms that the primary site of bioenergetic disruption is the NDH-2 enzyme at the beginning of the respiratory chain. nih.gov

Other studies on different quinazoline derivatives have shown that these molecules can accumulate in the mitochondria of eukaryotic cells. nih.gov This localization can lead to a decrease in the mitochondrial membrane potential, an increase in intracellular reactive oxygen species, and the release of cytochrome C, ultimately engaging the mitochondrial apoptotic pathway. nih.gov This indicates that beyond bacterial systems, quinazoline analogues can modulate the core bioenergetic and survival pathways centered around mitochondria.

Table 2: Effect of 2-Mercapto-Quinazolinones on Bacterial Bioenergetics

Bioenergetic Parameter Observation Substrate Implication References
Oxygen Consumption Rate (OCR) Significantly decreased - Disruption of the electron transport chain dundee.ac.uk, africaresearchconnects.com
ATP Production Significantly inhibited NADH Blockade of the respiratory chain at NDH-2 nih.gov, africaresearchconnects.com
ATP Production Not significantly inhibited Succinate The inhibitory site is upstream of succinate's entry point nih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Analogues with Enhanced Potency and Selectivity

The development of advanced analogues of 2-Mercapto-7,8-dihydroquinazolin-5(6H)-one is a critical step towards enhancing its therapeutic efficacy. Structure-activity relationship (SAR) studies on related 2-mercaptoquinazolinone series have provided valuable insights that can guide the rational design of new, more potent, and selective derivatives.

Key strategies for analogue development include:

Modification of the Quinazolinone Core: Substitutions on the quinazolinone ring system can significantly influence biological activity. For instance, in a series of 2-mercapto-4(3H)-quinazolinone derivatives, the introduction of different substituents at the 2, 3, and 6 positions has been shown to modulate their antimicrobial and cytotoxic effects. nih.gov A similar approach can be applied to the 7,8-dihydroquinazolin-5(6H)-one core to explore how various functional groups impact its pharmacological profile.

S-Alkylation and Arylation: The mercapto group at the 2-position serves as a versatile handle for chemical modification. The synthesis of S-substituted derivatives by reacting the thione with various alkyl or aryl halides can lead to compounds with improved potency and target selectivity. nih.govresearchgate.net For example, S-alkylation of 2-mercaptoquinazolin-4(3H)-one has led to the development of potent inhibitors of human carbonic anhydrase IX and XII. nih.gov

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual or enhanced activity. nih.govrsc.org This approach has been successfully employed with other quinazolinone derivatives to develop novel anticancer and antimicrobial agents. rsc.org

The following table summarizes SAR findings from related 2-mercaptoquinazolinone compounds, which can inform the design of novel this compound analogues.

Base ScaffoldPosition of ModificationType of ModificationImpact on Biological ActivityReference
2-mercapto-4(3H)-quinazolinone3Benzyl substitutionEssential for DHFR inhibitory activity nih.gov
2-mercapto-4(3H)-quinazolinone2 (S-alkylation)Phenylmethylthio substitutionEnhanced antitumor activity researchgate.net
2-mercaptoquinazolinone2 (S-alkylation)(2-oxo-2-phenylethyl)thioPotent inhibition of hCA IX and XII nih.gov
2-mercapto-quinazolinoneN-3Cyclohexyl groupPotent anti-mycobacterial activity acs.org

This table is generated based on data from related compounds to guide future research on this compound.

Application of Emerging Computational Techniques for Predictive Modeling and Drug Discovery

In silico methods are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of novel compounds. benthamdirect.comeco-vector.com For this compound, computational techniques can be instrumental in several areas:

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of this compound and its designed analogues with various biological targets. nih.govekb.egsemanticscholar.org For instance, docking studies of 2-mercaptoquinazolin-4(3H)-one derivatives have been used to understand their binding modes within the active sites of enzymes like PARP-1 and carbonic anhydrase. benthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of this compound analogues and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction tools can be employed to assess the drug-likeness of virtual compounds early in the discovery process. nih.govglobalresearchonline.net This helps in identifying candidates with favorable pharmacokinetic profiles and low potential for toxicity.

The table below illustrates the application of computational tools in the study of related quinazolinone compounds.

Computational TechniqueStudied Compound ClassBiological TargetKey FindingsReference
Molecular DockingQuinazolinone derivativesPARP-1Identified key binding interactions and predicted high affinity. benthamdirect.comeco-vector.com
Molecular Docking2-mercaptoquinazolin-4(3H)-onesCarbonic Anhydrase-IICorrelated docking scores with experimental inhibitory activity. researchgate.net
ADME PredictionNovel quinazolinone derivativesN/APredicted favorable drug-like properties and low toxicity. nih.govglobalresearchonline.net
Molecular DockingQuinazolinone-based hybridsBACE1Confirmed strong interaction with key residues in the active site. nih.gov

This table showcases the utility of computational methods on related structures, suggesting a similar approach for this compound.

Exploration of Novel Biological Targets and Therapeutic Applications

While the biological activities of many quinazolinone derivatives have been extensively studied, the specific targets of this compound remain to be elucidated. researchgate.netresearchgate.net The exploration of novel biological targets is a crucial step towards identifying new therapeutic applications for this compound and its analogues.

Potential areas of investigation include:

Enzyme Inhibition: Based on the activities of related compounds, this compound could be investigated as an inhibitor of various enzymes implicated in disease. For example, 2-mercapto-quinazolinones have shown inhibitory activity against Type II NADH Dehydrogenase in Mycobacterium tuberculosis, carbonic anhydrases, and PARP-1. nih.govacs.orgafricaresearchconnects.comnih.govacs.orgresearchgate.netdundee.ac.ukbenthamdirect.comresearchgate.net

Anticancer Activity: The quinazolinone scaffold is present in several approved anticancer drugs. mdpi.comnih.gov Therefore, evaluating the cytotoxic effects of this compound against a panel of cancer cell lines could reveal its potential as an anticancer agent.

Antimicrobial Activity: Given the known antibacterial and antifungal properties of many quinazolinone derivatives, screening this compound against various pathogenic microorganisms is a logical step. nih.gov

The following table lists some of the biological targets that have been identified for various quinazolinone derivatives, suggesting potential avenues for exploring the therapeutic applications of this compound.

Compound ClassBiological TargetTherapeutic AreaReference
2-mercapto-quinazolinonesType II NADH Dehydrogenase (NDH-2)Anti-tuberculosis nih.govacs.orgafricaresearchconnects.comnih.govacs.orgresearchgate.netdundee.ac.uk
S-substituted 2-mercaptoquinazolin-4(3H)-oneCarbonic Anhydrase IX and XIIAnticancer nih.gov
Quinazolinone derivativesPARP-1Anticancer benthamdirect.comeco-vector.com
Quinazolinone-based acetamidesLeishmania prolyl-tRNA synthetaseAnti-leishmanial nih.gov
Quinazolinone derivativesDihydrofolate reductase (DHFR)Anticancer nih.gov

This table provides a list of potential targets for this compound based on the activities of related compounds.

Integration of Synthetic and Mechanistic Studies for Comprehensive Understanding

A holistic approach that combines synthetic chemistry with detailed mechanistic studies is essential for a comprehensive understanding of the therapeutic potential of this compound.

This integrated approach would involve:

Synthesis of a Focused Library: Based on SAR data and computational predictions, a library of analogues of this compound would be synthesized.

Biological Screening: The synthesized compounds would be screened against a panel of relevant biological targets to identify lead compounds.

Mechanism of Action Studies: For the most promising lead compounds, detailed mechanistic studies would be conducted to elucidate how they exert their biological effects. This could involve enzyme kinetics, cell-based assays, and biophysical techniques. nih.govmdpi.com For example, kinetic studies of 2-mercapto-quinazolinones have revealed a noncompetitive mode of inhibition for Type II NADH Dehydrogenase. nih.govacs.orgafricaresearchconnects.comnih.govacs.orgresearchgate.netdundee.ac.uk

Iterative Optimization: The insights gained from mechanistic studies would then be used to guide the next round of synthesis, creating an iterative cycle of design, synthesis, and testing to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

By integrating these different research facets, a deeper understanding of the structure-function relationships of this compound derivatives can be achieved, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-mercapto-7,8-dihydroquinazolin-5(6H)-one, and how can purity be optimized?

  • Methodology : Cyclocondensation of substituted thioureas with cyclic ketones under acidic catalysis (e.g., HCl or H₂SO₄) is a common approach. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures >95% purity. Analytical validation by HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) is critical for confirming structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • LC-MS : Confirm molecular weight (e.g., exact mass 363.1096 Da for C₂₀H₁₈FN₅O variants) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks for the mercapto group (~δ 3.5–4.0 ppm) and quinazolinone carbonyl (~δ 165–170 ppm) .
  • Elemental Analysis : Verify %C, %H, %N to ±0.3% deviation .

Q. What in vitro assays are suitable for initial screening of enzymatic activity?

  • Methodology :

  • MAO Inhibition : Use recombinant human MAO-A/MAO-B with kynuramine as a substrate; measure fluorescence (λₑₓ 310 nm, λₑₘ 400 nm) to calculate Ki values and selectivity indices .
  • Kinase Profiling : Screen against a panel (e.g., GSK3β, CDK2) via ADP-Glo™ assays, using 10 µM ATP and 1–100 µM test compound .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-phenyl or 4-tert-butyl substitutions) affect dual MAO/kinase inhibition?

  • Methodology :

  • SAR Studies : Synthesize derivatives with systematic substitutions (e.g., 2-phenyl for enhanced MAO-B affinity) and test in parallel enzymatic assays. For example, 2-phenyl analogs show Ki < 0.5 µM for MAO-B but reduced GSK3β inhibition .
  • Co-crystallization : Resolve X-ray structures with MAO-B/GSK3β to identify binding motifs (e.g., hydrophobic interactions with Leu164 in MAO-B) .

Q. What computational strategies predict ADME properties and target engagement for this scaffold?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with MAO-B (PDB: 2V5Z) and GSK3β (PDB: 1Q3W). Prioritize compounds with ΔG < -8 kcal/mol .
  • In Silico ADME : Predict logP (AlogPS), solubility (SwissADME), and BBB permeability (Boiled-Egg model) to exclude candidates with poor bioavailability .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular activity?

  • Methodology :

  • Cellular Assays : Confirm MAO inhibition in SH-SY5Y cells using Amplex Red (resorufin fluorescence) and correlate with cytosolic ROS reduction .
  • Off-Target Profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via luminescent assays to identify confounding interactions .

Q. What experimental models differentiate neuroprotective efficacy in vivo versus in vitro?

  • Methodology :

  • In Vivo : Use murine middle cerebral artery occlusion (MCAO) models; administer 10 mg/kg (i.p.) and measure infarct volume (TTC staining) and glutathione levels (HPLC) .
  • In Vitro : Compare primary neuron cultures (OGD model) with immortalized lines (e.g., HT-22) to assess glutamate excitotoxicity rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.